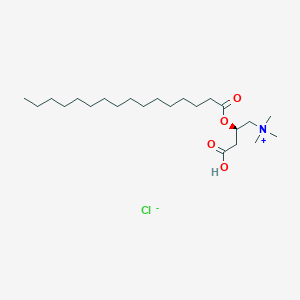
(4S)-4,5-dihydroxy-2-oxopentanoic acid
Overview
Description
2-Dehydro-3-deoxy-D-arabinonic acid is a naturally occurring sugar acid derived from the monosaccharide L-arabinose. It is a 2-oxo monocarboxylic acid that is 2-oxopentanoic acid substituted at positions 4 and 5 by hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4,5-dihydroxy-2-oxopentanoic acid typically involves the oxidation of D-arabinose. The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water. The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, including the use of specific enzymes that catalyze the oxidation of D-arabinose. These methods are advantageous due to their specificity and efficiency, reducing the need for harsh chemical reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Dehydro-3-deoxy-D-arabinonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alcohols, acids, and bases under appropriate conditions.
Major Products:
Oxidation: More oxidized sugar acids.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Esterified or etherified derivatives.
Scientific Research Applications
2-Dehydro-3-deoxy-D-arabinonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways and can be used to study enzyme mechanisms.
Industry: Used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (4S)-4,5-dihydroxy-2-oxopentanoic acid involves its role as a substrate in enzymatic reactions. It can act as a Bronsted acid, donating a proton to an acceptor base . The molecular targets and pathways include its involvement in the pentose phosphate pathway and other metabolic processes.
Comparison with Similar Compounds
2-Dehydro-3-deoxy-L-arabinonic acid: An enantiomer of the compound with similar chemical properties but different biological activities.
2-Dehydro-3-deoxy-D-xylonate: Another sugar acid with a similar structure but different functional groups.
2-Dehydro-3-deoxy-D-pentonate: A related compound with variations in the hydroxyl group positions.
Uniqueness: 2-Dehydro-3-deoxy-D-arabinonic acid is unique due to its specific configuration and the presence of both keto and hydroxyl groups, which allow it to participate in a variety of chemical reactions and biological processes.
Properties
IUPAC Name |
(4S)-4,5-dihydroxy-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIGQRSJIKIPKZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282909 | |
| Record name | (4S)-4,5-Dihydroxy-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-83-3 | |
| Record name | (4S)-4,5-Dihydroxy-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4,5-Dihydroxy-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)






